molecular formula C11H17NO B14601622 (1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile CAS No. 60470-77-1

(1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile

Katalognummer: B14601622
CAS-Nummer: 60470-77-1
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: DMEQQEGPILFIAV-WCBMZHEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound, such as a cyclohexanone derivative, in the presence of a chiral catalyst. The reaction conditions often include specific temperatures and pressures to optimize the yield and enantiomeric purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to high yields and consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: (1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the presence of functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent choice, are critical in determining the reaction outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the development of pharmaceuticals and agrochemicals. In medicine, it is investigated for its potential therapeutic properties. Additionally, in industry, it is utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of (1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets.

Eigenschaften

CAS-Nummer

60470-77-1

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

(1R,2R)-2-tert-butyl-4-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C11H17NO/c1-11(2,3)10-6-9(13)5-4-8(10)7-12/h8,10H,4-6H2,1-3H3/t8-,10+/m0/s1

InChI-Schlüssel

DMEQQEGPILFIAV-WCBMZHEXSA-N

Isomerische SMILES

CC(C)(C)[C@@H]1CC(=O)CC[C@H]1C#N

Kanonische SMILES

CC(C)(C)C1CC(=O)CCC1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.